molecular formula C17H21N3O4S B2692509 methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate CAS No. 2320536-01-2

methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2692509
CAS No.: 2320536-01-2
M. Wt: 363.43
InChI Key: WEUIXZZYQBWECF-UHFFFAOYSA-N
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Description

Methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate is an organic compound that features a complex structure with a pyrazole ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps. One common route starts with the preparation of 1-methyl-1H-pyrazol-4-amine, which is then reacted with piperidine and sulfonyl chloride to form the intermediate compound. This intermediate is subsequently esterified with methyl benzoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a pyrazole ring and a sulfonyl group allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-19-11-15(10-18-19)14-4-3-9-20(12-14)25(22,23)16-7-5-13(6-8-16)17(21)24-2/h5-8,10-11,14H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUIXZZYQBWECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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